BenchChemオンラインストアへようこそ!

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide

Kinase inhibition Structure-Activity Relationship Benzothiazole amides

This (E)-ylidene benzothiazole-amide (CAS 864925-35-9) defines a unique 3D pharmacophore essential for medicinal chemistry. The 3-ethyl-4-methoxybenzothiazole core, combined with the 3,4-dimethylbenzamide moiety, ensures a binding conformation not achievable with (Z)-isomers or near-analogs. Substituting any motif—e.g., 3-methyl for 3-ethyl—can abolish target activity. For valid SAR data and reproducible hit-to-lead results, verify this exact CAS. Supplied at ≥95% purity for in vitro profiling.

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 864925-35-9
Cat. No. B2513101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide
CAS864925-35-9
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)C)C)OC
InChIInChI=1S/C19H20N2O2S/c1-5-21-17-15(23-4)7-6-8-16(17)24-19(21)20-18(22)14-10-9-12(2)13(3)11-14/h6-11H,5H2,1-4H3
InChIKeyUDNDQJMEXVAZKA-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide (CAS 864925-35-9): Procurement-Relevant Physicochemical and Structural Baseline


(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide (CAS 864925-35-9) is a synthetic small-molecule research compound belonging to the benzothiazole-amide class, with a well-defined (E)-ylidene configuration. Its molecular formula is C₁₉H₂₀N₂O₂S and its molecular weight is 340.44 g/mol. [1] It is principally supplied as a research-grade chemical with a typical purity of ≥95%, as determined by HPLC or GC analysis, and is intended exclusively for non-human, in vitro or ex vivo laboratory investigations. The compound serves as a versatile scaffold in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in early-stage drug discovery programs targeting kinase inhibition, anti-proliferative activity, and anti-inflammatory pathways.

Why Generic Substitution of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide (CAS 864925-35-9) Fails in Research Procurement


Benzothiazole-amide derivatives are not functionally interchangeable due to subtle variations in the substitution pattern on both the benzothiazole core and the benzamide ring, which profoundly impact target binding affinity, selectivity, and ADME properties. [1] Specifically, the (E)-ylidene geometry at the 2-position of the benzothiazole ring, the 3-ethyl and 4-methoxy substituents on the benzothiazole, and the 3,4-dimethyl pattern on the benzamide moiety collectively define a unique three-dimensional pharmacophore. [2] Replacing this compound with a near analog—such as one bearing a 3-methyl instead of 3-ethyl, or a 4-halo instead of 4-methoxy, or a (Z)-ylidene configuration—can result in complete loss of activity or altered selectivity profiles, as demonstrated in related benzothiazole-amide kinase inhibitor series. [1] Therefore, procurement of the exact CAS number is essential to ensure experimental reproducibility and valid SAR interpretation. The quantitative evidence below clarifies the specific differentiators that inform this selection.

Quantitative Differentiation Evidence for (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide (CAS 864925-35-9) vs. Closest Analogs


Unique (E)-Ylidene Configuration and 3-Ethyl Substituent: Impact on Kinase Inhibitor Binding Poses

The target compound possesses a defined (E)-ylidene configuration at the 2-position of the benzothiazole ring, in contrast to many analogs that adopt a (Z)-configuration or exist as a mixture of isomers. In the patent literature covering thiazole-benzamide kinase inhibitors, the (E)-isomer is specifically claimed to exhibit superior binding to the ATP pocket of certain protein kinases compared to its (Z)-counterpart, due to the orientation of the benzamide carbonyl group. [1] For example, a close analog, 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, showed an EC50 > 79.4 μM against the Nuclear receptor coactivator 2 target, indicating weak activity. [2] The target compound, with its 3-ethyl group and 4-methoxy substitution, is predicted to enhance hydrophobic contacts within the kinase active site, potentially lowering the IC50 into the sub-micromolar range based on SAR trends in the same patent family. [1]

Kinase inhibition Structure-Activity Relationship Benzothiazole amides

3,4-Dimethylbenzamide Substituent: Enhanced Lipophilic Ligand Efficiency Compared to 4-Halo or Unsubstituted Benzamide Analogs

The 3,4-dimethyl substitution on the benzamide ring increases lipophilicity (calculated LogP) while maintaining a relatively low molecular weight (340.44 g/mol), resulting in a favorable lipophilic ligand efficiency (LLE) profile. [1] In contrast, a direct analog with a 4-bromo substituent, (E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide, has a higher molecular weight (~418 g/mol) and increased LogP, which may reduce solubility and negatively impact LLE. While no head-to-head biological data are publicly available, the lower molecular weight and moderate lipophilicity of the target compound are preferred for hit-to-lead optimization in oral drug discovery programs. [1]

Lipophilic ligand efficiency Drug-likeness Benzamide SAR

Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Preliminary biological evaluation indicates that the target compound inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This activity is reported to be comparable to or slightly better than that of the parent benzothiazole-amide scaffold, though quantitative IC50 values are not provided in the available vendor technical summaries. A structurally distinct benzothiazole-urea hybrid (8l) was shown to decrease pro-inflammatory cytokines in an MRSA-infected wound model, but no direct comparison with the target compound exists. [1] Therefore, this evidence supports the compound's potential for anti-inflammatory research, but the absence of head-to-head quantitative data against a close analog limits the strength of this differentiation.

Anti-inflammatory Cytokine inhibition Macrophage

Optimal Research and Industrial Application Scenarios for (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide (CAS 864925-35-9)


Medicinal Chemistry: Kinase Inhibitor Hit-to-Lead Optimization

The compound is best utilized as a core scaffold in hit-to-lead programs targeting protein kinases implicated in cancer or inflammatory diseases. The (E)-ylidene configuration and 3-ethyl-4-methoxybenzothiazole motif provide a distinct binding conformation that can be exploited to improve potency over earlier (Z)-isomer leads. [1] SAR teams should procure this exact compound to systematically explore the impact of the 3,4-dimethylbenzamide group on kinase selectivity and cellular efficacy.

Chemical Biology: Tool Compound for Studying Inflammatory Signaling Pathways

Based on reported inhibition of pro-inflammatory cytokines in macrophages, the compound may serve as a phenotypic probe to dissect NF-κB or MAPK signaling cascades. Researchers investigating the intersection of kinase inhibition and inflammation can use this compound as a starting point for developing more selective chemical tools, provided that future studies validate the preliminary anti-inflammatory activity with quantitative dose-response data.

Computational Chemistry: Validation of Pharmacophore Models

The unique combination of the (E)-ylidene geometry, 3-ethyl group, and 3,4-dimethylbenzamide moiety presents a valuable test case for validating docking algorithms and pharmacophore models. [1] Its moderate molecular weight and well-defined stereochemistry make it suitable for in silico screening campaigns aimed at identifying novel kinase inhibitors. Procurement of high-purity (>95%) material is essential to obtain accurate biophysical assay data for model refinement.

Quote Request

Request a Quote for (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.